3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
3-Methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a polycyclic aromatic compound featuring a fused benzofurochromenone scaffold with distinct substituents: a methoxy group at position 3, a methyl group at position 9, and a phenyl ring at position 10. This structure places it within the furocoumarin and chromenone families, which are known for diverse biological activities, including enzyme inhibition, phototoxicity, and anticancer properties. Its molecular formula is C23H16O4 (calculated based on analogs in ), with a molecular weight of 356.37 g/mol.
Properties
Molecular Formula |
C23H16O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-methoxy-9-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H16O4/c1-13-22(14-6-4-3-5-7-14)19-11-17-16-9-8-15(25-2)10-18(16)23(24)27-20(17)12-21(19)26-13/h3-12H,1-2H3 |
InChI Key |
ZWXOKESCABMIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C3C(=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is influenced by its electron-rich aromatic system and substituents. Key reaction types include:
Oxidation Reactions
-
Hydroxylation : Substituted chromenes are prone to oxidation under acidic conditions (e.g., H₂SO₄, H₂O₂), forming hydroxylated derivatives. The methoxy group may direct oxidation to specific positions .
-
Epoxidation : The double bonds in the chromene/furo rings could undergo epoxidation with reagents like mCPBA, forming epoxide intermediates.
Reduction Reactions
-
Deoxygenation : Reduction of ketones (e.g., using NaBH₄ or LiAlH₄) could yield alcohol derivatives, though steric hindrance from the fused ring system may limit this pathway.
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) may reduce double bonds, but regioselectivity would depend on electronic factors.
Electrophilic Substitution
-
Nitration/Alkylation : The electron-rich phenyl ring at position 10 could undergo nitration or alkylation (e.g., Friedel-Crafts), though steric effects may hinder reactivity.
Comparative Analysis of Reaction Trends
The reactivity of this compound can be contextualized by comparing it to structurally similar furochromenones.
Spectroscopic and Analytical Data
While direct spectroscopic data for this compound is unavailable in the provided sources, related furochromenones exhibit characteristic signals:
-
IR : Strong C=O stretches (α-pyrone, ~1716 cm⁻¹; quinolinone, ~1678 cm⁻¹) .
-
¹H NMR : Methoxy groups appear as singlets (~3.9–4.0 ppm), and aromatic protons show splitting patterns dependent on substitution .
-
Mass Spectrometry : Parent ion peaks correlate with molecular weight (e.g., m/z 280 for similar derivatives) .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Antioxidant Activity : Research indicates that 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one exhibits significant antioxidant properties. It scavenges free radicals, which may help mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Medicine
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Activity : The compound has been investigated for its ability to combat bacterial and fungal infections, showing promise as a potential antimicrobial agent.
Industry
- Material Development : Due to its unique chemical properties, 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is being explored for applications in developing new materials with specific functionalities.
- Chemical Processes : The compound's reactivity makes it suitable for various chemical processes in industrial applications.
Case Studies
-
Study on Antioxidant Activity :
- Researchers conducted an in vitro study assessing the antioxidant capacity of 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one using DPPH radical scavenging assay.
- Results indicated a significant reduction in DPPH radical concentration, supporting its potential use as an antioxidant supplement.
-
Investigation of Anti-inflammatory Effects :
- In an animal model of inflammation induced by carrageenan, administration of the compound resulted in decreased paw edema compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells in tissues treated with the compound.
Biological Activity
3-Methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound belonging to the class of furochromenes, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular structure of 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one includes a methoxy group and methyl substitutions that may influence its reactivity and biological interactions. The presence of these functional groups is critical in modulating the compound's pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit significant anticancer properties. A study on benzo[b]furan derivatives highlighted their potential as anticancer agents through various mechanisms, including tubulin inhibition and apoptosis induction in cancer cells. For example:
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| BNC105 | HeLa | 24 | Tubulin polymerization inhibition |
| 10h | FM3A/0 | 24 | Apoptosis induction via mitochondrial pathway |
The introduction of methyl and methoxy groups has been shown to enhance the antiproliferative activity of these compounds against various cancer cell lines, suggesting that structural modifications can significantly impact efficacy .
Antibacterial Activity
Preliminary studies suggest that derivatives of furochromenes possess antibacterial properties. For instance, research on novel acetamide derivatives indicated promising antibacterial activity against resistant strains of bacteria. The compound's structure may facilitate interactions with bacterial cell membranes or inhibit essential metabolic pathways.
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetamide Derivative A | E. coli | 50 µg/mL |
| Acetamide Derivative B | S. aureus | 25 µg/mL |
These findings underscore the potential of furochromene derivatives as alternatives to conventional antibiotics .
Antifungal Activity
The antifungal activity of furochromenes has also been documented. Studies have shown that certain derivatives can effectively inhibit fungal growth by disrupting cell wall synthesis or interfering with ergosterol biosynthesis, a key component of fungal cell membranes.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of various furochromene derivatives on cancer cell lines demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This highlights the importance of structural diversity in developing effective anticancer agents.
- Antibacterial Screening : Another investigation focused on the antibacterial properties of furochromene derivatives against multi-drug resistant bacteria. The results indicated that some compounds showed significant activity, suggesting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one and its analogs:
Key Observations:
Substituent Position and Bioactivity :
- The 3-methoxy group in the target compound and its analogs (e.g., ) may enhance interactions with cytochrome P450 enzymes (CYP71AZ subfamily), as seen in isoimperatorin-related systems .
- Methyl groups at C7 or C9 ( vs. target compound) influence solubility and metabolic stability. For instance, the 7-methyl derivative (CID 978494) exhibits higher lipophilicity (logP ~3.2) compared to unmethylated analogs .
Aromatic Substituents: The 10-phenyl group in the target compound contrasts with 10-(benzodioxolyl) in . The latter’s benzodioxole moiety confers rigidity and may enhance cytotoxic activity against cancer cell lines .
Synthetic Challenges: Halogenation strategies (e.g., N-bromosuccinimide in ) are critical for introducing substituents at reactive positions like C5 in furanone precursors .
Q & A
Q. What synthetic routes are recommended for 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one?
Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the benzofuran core. Key steps include:
- Cyclization : Use a Friedel-Crafts acylation to form the furanochromone backbone, followed by methoxy and methyl group substitutions via nucleophilic aromatic substitution .
- Phenyl Group Introduction : Suzuki-Miyaura coupling can attach the phenyl group at position 10, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80°C, 12h) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer:
Q. Table 1: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 7.45 (d, J=8.4 Hz, H-6), δ 3.82 (s, OCH₃) | |
| HRMS (ESI+) | m/z 336.1102 [M+H]⁺ (calc. 336.1105) | |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C) |
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer: Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. kinase inhibition) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods). For kinase inhibition, use recombinant p38 MAPK with ATP-concentration controls .
- Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies improve yield in multi-step synthesis?
Methodological Answer:
- Optimized Catalysis : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for higher coupling efficiency (e.g., yield increases from 60% to 85%) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining yield (80–90%) .
- Intermolecular Stabilization : Add crown ethers to stabilize intermediates during cyclization .
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Standard Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Coupling Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃/XPhos | +25% |
| Reaction Time | 12h (reflux) | 2h (microwave, 100°C) | +15% |
| Purification Solvent | Hexane/EtOAc | Dichloromethane/MeOH | +10% Purity |
Q. How to design assays for studying enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies : Use a stopped-flow spectrometer to measure real-time inhibition of malate dehydrogenase (MDH). Vary substrate concentrations (0.1–10 mM malate) to determine inhibition type (competitive/non-competitive) .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to p38 MAP kinase. Validate with mutagenesis (e.g., Ala-scanning of active sites) .
- Cellular Assays : Treat RAW264.7 macrophages with LPS and measure TNF-α suppression via ELISA. Include controls for cytotoxicity (MTT assay) .
Q. Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
